D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)
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Overview
Description
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt): is a metabolite of inositol phosphate that plays a crucial role in cellular signaling. It is formed by the phosphorylation of inositol-1,4,5-triphosphate by inositol-1,4,5-triphosphate 3-kinase . This compound is known for its ability to increase intracellular calcium levels, which is essential for various cellular processes .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is the calcium channels located on both the endoplasmic reticulum and the plasma membrane . These channels play a crucial role in the regulation of intracellular calcium levels, which are vital for various cellular processes.
Mode of Action
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) interacts with its targets by opening the calcium channels on both the endoplasmic reticulum and the plasma membrane . This action results in the release of calcium from internal stores and allows the influx of calcium from outside the cell .
Biochemical Pathways
The compound is formed by the phosphorylation of Ins(1,4,5)P3 by inositol 1,4,5-triphosphate 3-kinase . The increase in intracellular calcium levels triggered by the compound affects various biochemical pathways, particularly those involving calcium signaling .
Pharmacokinetics
Its solubility in ethanol, dmso, and dimethyl formamide suggests that it may have good bioavailability .
Result of Action
The primary molecular and cellular effect of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is the increase in intracellular calcium levels . This can lead to various downstream effects, depending on the specific cellular context. For example, it can influence muscle contraction, neurotransmitter release, and gene expression.
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound increases intracellular calcium levels by two distinct mechanisms: opening calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .
Cellular Effects
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) within cells and tissues are complex processes that involve various transporters or binding proteins. The compound’s localization or accumulation may also be affected .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is synthesized through the phosphorylation of inositol-1,4,5-triphosphate. The reaction is catalyzed by inositol-1,4,5-triphosphate 3-kinase . The reaction conditions typically involve the use of ATP as a phosphate donor and magnesium ions as cofactors to facilitate the kinase activity .
Industrial Production Methods: Industrial production of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves large-scale enzymatic reactions using purified inositol-1,4,5-triphosphate 3-kinase. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling .
Common Reagents and Conditions:
Phosphorylation: ATP and magnesium ions are commonly used reagents for the phosphorylation of inositol-1,4,5-triphosphate to form D-myo-Inositol-1,3,4,5-tetraphosphate.
Dephosphorylation: Specific phosphatases can dephosphorylate D-myo-Inositol-1,3,4,5-tetraphosphate, reverting it to inositol-1,4,5-triphosphate.
Major Products:
Phosphorylation: The major product is D-myo-Inositol-1,3,4,5-tetraphosphate.
Dephosphorylation: The major product is inositol-1,4,5-triphosphate.
Scientific Research Applications
D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-myo-Inositol-1,2,3,4,5,6-hexakisphosphate (sodium salt):
D-myo-Inositol-1,2,4,5-tetraphosphate (sodium salt): Another isomer of inositol tetraphosphate with different phosphorylation sites.
D-myo-Inositol-1,2,3,5-tetraphosphate (sodium salt): A similar compound with different phosphate group positions.
Uniqueness: D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct receptors and channels involved in calcium signaling . This specificity makes it a valuable tool in studying cellular signaling pathways and understanding the regulation of intracellular calcium levels .
Properties
IUPAC Name |
octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMPPDYTHNACQ-QAVKKEKOSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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